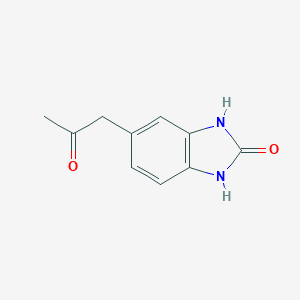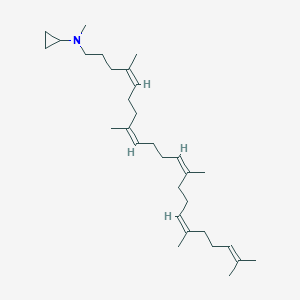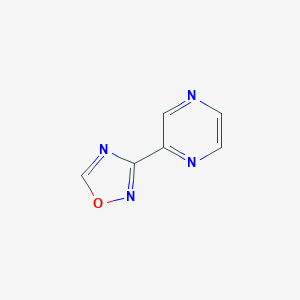
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one, also known as DPI, is a widely used inhibitor of NADPH oxidases. NADPH oxidases are enzymes that produce reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes. DPI has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.
Wirkmechanismus
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one works by inhibiting the flavin-containing subunit of NADPH oxidases, which is responsible for the production of ROS. By inhibiting this subunit, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one effectively reduces the production of ROS and prevents oxidative damage to cells and tissues.
Biochemische Und Physiologische Effekte
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to improve endothelial function and reduce vascular damage in animal models of hypertension and atherosclerosis. In addition, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of NADPH oxidases, which could have greater therapeutic potential. Another area of interest is the investigation of the role of NADPH oxidases in other diseases and conditions, such as diabetes and chronic kidney disease. Additionally, there is potential for the use of 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in combination with other therapies, such as antioxidants or anti-inflammatory agents, to enhance its therapeutic effects.
Synthesemethoden
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with acetylacetone, followed by cyclization and oxidation. The final product is obtained by recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been widely used in scientific research to study the role of NADPH oxidases in various physiological and pathological processes. It has been shown to inhibit ROS production in a range of cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has also been used to investigate the role of NADPH oxidases in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
115836-59-4 |
|---|---|
Produktname |
5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one |
Molekularformel |
C10H10N2O2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
5-(2-oxopropyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)4-7-2-3-8-9(5-7)12-10(14)11-8/h2-3,5H,4H2,1H3,(H2,11,12,14) |
InChI-Schlüssel |
SQRGZRAFDVRJLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
Kanonische SMILES |
CC(=O)CC1=CC2=C(C=C1)NC(=O)N2 |
Synonyme |
2H-Benzimidazol-2-one,1,3-dihydro-5-(2-oxopropyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)




![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

